N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[4-Benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a hybrid molecule combining an adamantane scaffold with a 1,2,4-triazole moiety. The adamantane core confers rigidity and lipophilicity, enhancing membrane permeability, while the triazole ring provides a versatile platform for functionalization. The ethylsulfanyl group at position 5 and the benzyl substituent at position 4 of the triazole are critical for modulating physicochemical and biological properties.
Properties
IUPAC Name |
N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4OS/c1-2-29-22-26-25-20(27(22)15-16-6-4-3-5-7-16)14-24-21(28)23-11-17-8-18(12-23)10-19(9-17)13-23/h3-7,17-19H,2,8-15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPXUIAFGVWELY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the adamantane core and the carboxamide group. Common reagents used in these reactions include benzyl chloride, ethyl mercaptan, and adamantane-1-carboxylic acid. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for the reduction of the carboxamide group.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring and adamantane core contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
a. Substituent Effects on the Triazole Ring
The target compound shares structural similarities with other adamantane-linked 1,2,4-triazole derivatives. Key analogues include:
- 3-(Adamantan-1-yl)-1-[(4-benzyl-piperazin-1-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5(4H)-thione (): This compound replaces the ethylsulfanyl group with a piperazinylmethyl substituent, enhancing solubility but reducing lipophilicity.
- 5-(Adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones (R = methyl or phenyl; ): These lack the carboxamide linkage and instead feature a thione group, which decreases metabolic stability compared to the target compound.
- N′-Heteroarylidene-1-adamantylcarbohydrazides (): These derivatives replace the triazole with isoxazole or imidazole rings, resulting in reduced antimicrobial potency compared to triazole-containing analogues.
Physicochemical Properties
Table 1 compares key physicochemical properties of the target compound with its analogues:
*Predicted values based on structural similarity to and .
Key Observations :
- The ethylsulfanyl group in the target compound likely improves solubility in ethanol compared to thione analogues (e.g., 4-methyl-4H-triazole-3-thione).
- The carboxamide linker may reduce logP compared to alkylthio derivatives, balancing lipophilicity and bioavailability.
Biological Activity
N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound that belongs to the class of 1,2,4-triazole derivatives. These derivatives have garnered attention due to their diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups:
- Triazole Ring : Known for its role in biological activity.
- Adamantane Core : Confers stability and enhances biological interactions.
- Benzyl and Ethylsulfanyl Substituents : Potentially influence pharmacological properties.
The molecular formula is with a molecular weight of 348.47 g/mol.
Antiviral Activity
Research indicates that triazole derivatives exhibit significant antiviral effects. For instance, compounds similar to this compound have shown efficacy against various viruses, including influenza and HIV . The mechanism often involves inhibition of viral replication through interference with viral enzymes.
Antibacterial Activity
Adamantane derivatives have been reported to possess antibacterial properties. Studies have demonstrated that certain triazole compounds can inhibit the growth of pathogenic bacteria, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Effects
The compound has shown promising results in anti-inflammatory assays. It has been associated with reduced production of pro-inflammatory cytokines in vitro, indicating its potential as a therapeutic agent for inflammatory diseases .
Study 1: Synthesis and Characterization
A study conducted by El-Emam et al. synthesized various 1,2,4-triazole derivatives, including the target compound. The research highlighted the compound's potential as an anti-inflammatory agent with a significant reduction in inflammation markers in animal models .
Study 2: Cytotoxicity Evaluation
A cytotoxicity study evaluated the effects of this compound on cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity against colon carcinoma cells with an IC50 value of 6.2 μM . This suggests its potential as a chemotherapeutic agent.
Study 3: Mechanistic Insights
Mechanistic studies revealed that the compound interacts with specific metabolic pathways involved in cell proliferation and apoptosis. The inhibition of certain enzymes linked to cancer progression was noted, further supporting its use in cancer therapy .
Comparative Biological Activity Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
